N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]butanamide
Description
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]butanamide is an organic compound that features a benzodioxane ring system
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-4-14(16)15-10(2)11-5-6-12-13(9-11)18-8-7-17-12/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHOVHQRVISKAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C)C1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]butanamide typically involves the reaction of 1,4-benzodioxane-6-amine with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and minimize costs, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]butanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]butanamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of neurotransmitter degradation or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]succinamide
- 6-Acetyl-1,4-benzodioxane
- N-{4-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamide
Uniqueness
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzodioxane ring system and amide linkage make it a versatile compound for various applications, distinguishing it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
